2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide
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Overview
Description
2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, an ethyl group, and a substituted phenyl ring with fluoro and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The starting material, 3-fluoro-4-methoxybenzyl chloride, is reacted with ethylamine to form N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]amine.
Acylation: The intermediate is then acylated using chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Substituted amides or thioamides.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced amides or amines.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the methoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-nitrophenyl)acetamide: Similar structure but with a nitro group instead of fluoro and methoxy groups.
N-(4-methoxyphenyl)acetamide: Lacks the chloro and fluoro groups, making it less reactive.
Benzeneethanamine, 4-methoxy-α-methyl-: Contains a methoxy group but differs in the overall structure and functional groups.
Uniqueness
2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide is unique due to the combination of its chloro, fluoro, and methoxy substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO2/c1-3-15(12(16)7-13)8-9-4-5-11(17-2)10(14)6-9/h4-6H,3,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELOHOBIZRIMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=C(C=C1)OC)F)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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